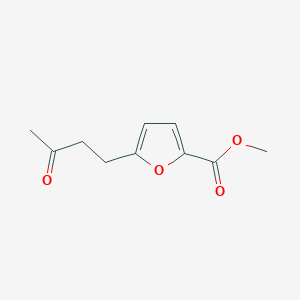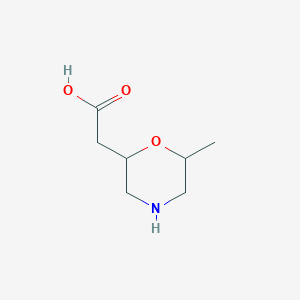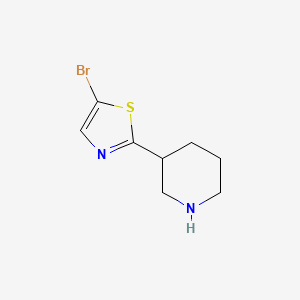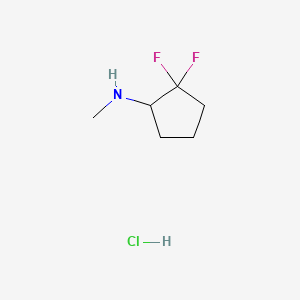
3-(4-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile is an organic compound that features a pyrazole ring substituted with an amino group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be acetylacetone, which reacts with hydrazine to form 3,5-dimethylpyrazole.
Amination: The 3,5-dimethylpyrazole is then subjected to amination to introduce the amino group at the 4-position. This can be achieved using reagents such as ammonia or an amine under suitable conditions.
Nitrile Introduction: The final step involves the introduction of the nitrile group. This can be done through a nucleophilic substitution reaction where a suitable leaving group (e.g., a halide) is replaced by a nitrile group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Halogenated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-(4-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile: Lacks the methyl group at the 5-position.
3-(4-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile: Has an additional carbon in the nitrile side chain.
Uniqueness
3-(4-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile is unique due to the specific substitution pattern on the pyrazole ring and the presence of the nitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H14N4 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
3-(4-amino-5-methylpyrazol-1-yl)-2,2-dimethylpropanenitrile |
InChI |
InChI=1S/C9H14N4/c1-7-8(11)4-12-13(7)6-9(2,3)5-10/h4H,6,11H2,1-3H3 |
InChI-Schlüssel |
HWXRLDVYSJMSOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1CC(C)(C)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




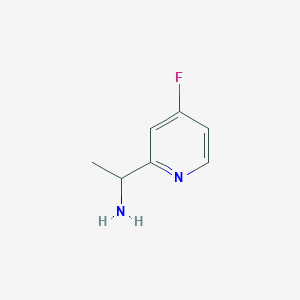
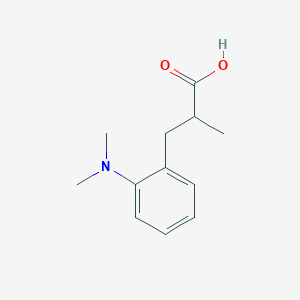
![cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B13539186.png)
![Tert-butyl 2-[(3-cyanophenyl)amino]acetate](/img/structure/B13539189.png)
![1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13539193.png)
